

Application Notes and Protocols for SK-7041 Cell Culture Treatment

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For Researchers, Scientists, and Drug Development Professionals

Introduction

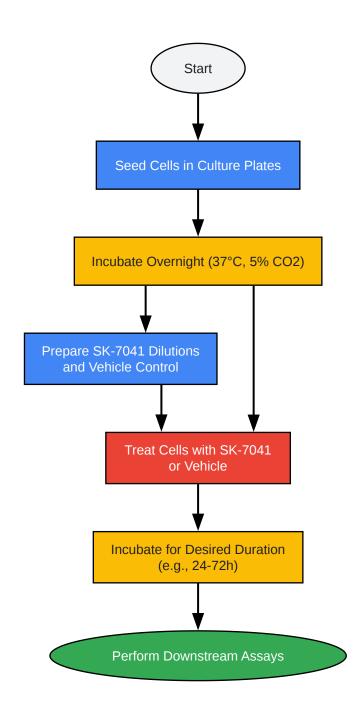
SK-7041 is a potent and selective inhibitor of Class I histone deacetylases (HDACs), particularly HDAC1 and HDAC2.[1] By inhibiting these enzymes, **SK-7041** promotes the hyperacetylation of histones, leading to a more relaxed chromatin structure and altered gene expression. This modulation of gene expression can induce cell cycle arrest, apoptosis, and inhibit proliferation in various cancer cell lines, making **SK-7041** a compound of interest for cancer research and drug development. These application notes provide detailed protocols for the in vitro use of **SK-7041** in cell culture settings.

Mechanism of Action

SK-7041 exerts its anti-tumor effects by inhibiting the enzymatic activity of HDAC1 and HDAC2. This inhibition leads to an accumulation of acetylated histones H3 and H4, which alters chromatin structure and reactivates the expression of tumor suppressor genes while repressing the expression of genes involved in cell proliferation and survival. The downstream effects include the induction of p21, leading to cell cycle arrest, and the modulation of Bcl-2 family proteins, culminating in apoptosis.[2]









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References

- 1. SK-7041 | TargetMol [targetmol.com]
- 2. SK-7041, a new histone deacetylase inhibitor, induces G2-M cell cycle arrest and apoptosis in pancreatic cancer cell lines PubMed [pubmed.ncbi.nlm.nih.gov]
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